molecular formula C7H11Cl B100950 7-Chlorohept-1-yne CAS No. 18804-36-9

7-Chlorohept-1-yne

Cat. No.: B100950
CAS No.: 18804-36-9
M. Wt: 130.61 g/mol
InChI Key: JHURUSBTPUNQSC-UHFFFAOYSA-N
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Description

7-Chlorohept-1-yne is an organic compound with the molecular formula C7H11Cl. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a chlorine atom attached to the seventh carbon of the hept-1-yne chain. The presence of both a triple bond and a chlorine atom makes it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Chlorohept-1-yne can be synthesized through various methods. One common approach involves the reaction of 6-heptyn-1-ol with thionyl chloride (SOCl2) to replace the hydroxyl group with a chlorine atom. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable methods, such as the chlorination of hept-1-yne using chlorine gas in the presence of a catalyst. This method allows for the efficient production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: 7-Chlorohept-1-yne undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Addition: Hydrogen gas (H2) with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed:

Scientific Research Applications

7-Chlorohept-1-yne has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of bioactive compounds that can be used in biological studies.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-chlorohept-1-yne depends on the specific reactions it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. In addition reactions, the triple bond reacts with electrophiles, resulting in the addition of new atoms or groups to the molecule. The molecular targets and pathways involved vary depending on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Uniqueness: 7-Chlorohept-1-yne is unique due to the presence of both a chlorine atom and a triple bond, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .

Properties

IUPAC Name

7-chlorohept-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Cl/c1-2-3-4-5-6-7-8/h1H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHURUSBTPUNQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297452
Record name 7-chlorohept-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18804-36-9
Record name NSC116031
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116031
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-chlorohept-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chlorohept-1-yne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens to 7-chlorohept-1-yne during flash vacuum pyrolysis over magnesium?

A1: According to the research, this compound undergoes cyclization when subjected to flash vacuum pyrolysis over magnesium. [] This reaction yields methylenecycloalkanes and methylenecycloalkynes. [] The researchers propose that this process occurs not through free gas-phase radicals, but rather via surface-adsorbed organometallic species. []

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